![molecular formula C30H63N2O6P B1599948 azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate CAS No. 799812-62-7](/img/structure/B1599948.png)
azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Molecular Recognition and Interaction
- Guanidinium, a versatile functional group similar in structure to azanium, plays a critical role in biological systems, particularly in stabilizing complexes between proteins and nucleic acids or carbohydrates through hydrogen-bonding and electrostatic interactions. This has implications for the development of artificial receptors for carboxylates, phosphates, and other oxoanions (Blondeau, Segura, Pérez-Fernández, & de Mendoza, 2007).
Chirality Transfer and Synthesis
- The reaction of chiral guanidinium ylides with alpha,beta-unsaturated aldehydes can yield products such as 3-(alpha,beta-unsaturated) aziridine-2-carboxylates with high diastereo- and enantioselectivities. This process is crucial in synthesizing complex molecules like D-erythro-sphingosine (Disadee & Ishikawa, 2005).
Calcium Orthophosphates: Crystallization and Dissolution
- Calcium orthophosphates, similar in composition to azanium hydrogen phosphate, are the main constituents of bones and teeth. Understanding their growth, dissolution, and phase stability is crucial for biological and materials science applications (Wang & Nancollas, 2008).
Coordination Chemistry of Phosphorus(V) Ligands
- The coordination behavior of imino–aza phosphorus(V) ligands, which include functionalities similar to azanium hydrogen phosphate, is significant for developing metal complexes with unusual oxidation states and bonding modes, useful in catalysis and materials science (Steiner, Zacchini, & Richards, 2002).
Applications in Histochemical Demonstrations
- Azanium compounds can be used in histochemical methods for demonstrating enzymes like acid phosphatase, providing insights into cellular and molecular biology (Barka, 1960).
Catalysts for Chemical Reactions
- Azanium-based compounds serve as catalysts in chemical reactions, such as the aza-Diels–Alder reaction, offering pathways to synthesize complex organic molecules (Lanari et al., 2011).
Nonlinear Optical Materials
- Azanium derivatives, such as (2-Azoniaethyl)guanidinium dichloride, have shown promising nonlinear optical properties, which are crucial for applications in photonics and telecommunications (Matulková et al., 2015).
Enantioselective Synthesis
- Azanium hydrogen phosphate derivatives can be used in the enantioselective synthesis of complex organic compounds, crucial for pharmaceuticals and fine chemicals (Della Sala & Lattanzi, 2009).
Azepanium Ionic Liquids
- Azepanium-based ionic liquids, related to azanium compounds, are being explored for their potential in applications like electrolytes in batteries, showcasing the versatility of azanium derivatives in energy storage and conversion (Belhocine et al., 2011).
Bioremediation and Environmental Applications
- Azanium compounds can be involved in microbial degradation of organophosphorus insecticides, pointing to potential applications in environmental cleanup and bioremediation (Rosenberg & Alexander, 1979).
Battery Technology
- Sodium vanadium phosphate, a compound structurally related to azanium hydrogen phosphate, is being researched for its use in next-generation sodium-ion batteries, highlighting the material's significance in energy storage technologies (Chen, Huang, Wu, & Lu, 2020).
Eigenschaften
IUPAC Name |
azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H60NO6P.H3N/c1-3-5-7-9-11-13-14-15-16-18-19-21-23-25-29(32)28(27-37-38(34,35)36)31-30(33)26-24-22-20-17-12-10-8-6-4-2;/h23,25,28-29,32H,3-22,24,26-27H2,1-2H3,(H,31,33)(H2,34,35,36);1H3/b25-23+;/t28-,29+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXZJNUBNUWPEQ-GMVBIGKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)[O-])NC(=O)CCCCCCCCCCC)O.[NH4+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63N2O6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415279 | |
| Record name | AC1NR2LP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
azanium;[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] hydrogen phosphate | |
CAS RN |
799812-62-7 | |
| Record name | AC1NR2LP | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80415279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



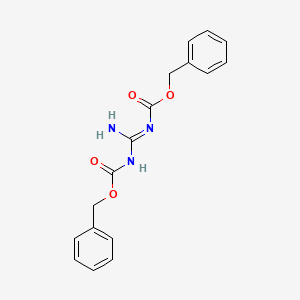
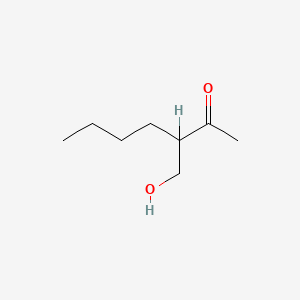

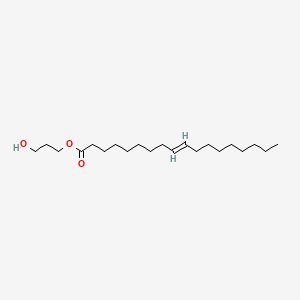
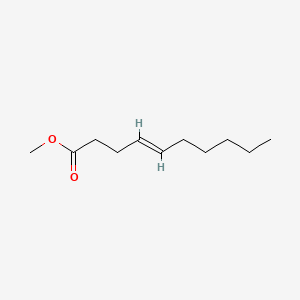
![1-methoxy-2-[(Z)-2-nitroprop-1-enyl]benzene](/img/structure/B1599872.png)
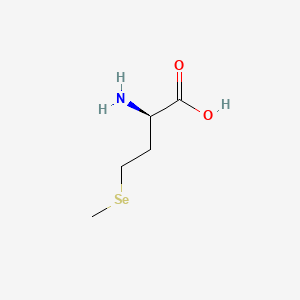


![[(2S,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]-2-dodecanoyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] dodecanoate](/img/structure/B1599878.png)
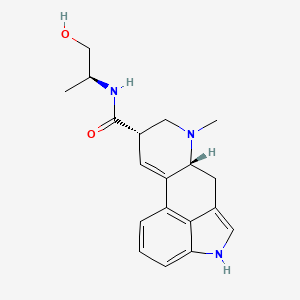
![4-Methoxy-3-[3-(4-morpholinyl)propoxy]benzaldehyde](/img/structure/B1599880.png)
![Methyl 5-[bis(2-methoxy-2-oxoethyl)amino]-4-cyano-3-(2-methoxy-2-oxoethyl)thiophene-2-carboxylate](/img/structure/B1599883.png)
